5-Bromo-2,4-dimethyl-oxazole
Overview
Description
5-Bromo-2,4-dimethyl-oxazole is a heterocyclic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms. The presence of a bromine atom and two methyl groups at the 2 and 4 positions, respectively, makes this compound unique. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Mechanism of Action
Target of Action
Oxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions .
Mode of Action
It is synthesized by the reaction of acetone with acetic anhydride . The bromination of 2,4-dimethyloxazole also results in the formation of this compound .
Biochemical Pathways
Oxazole derivatives are known to bind to biological systems such as various enzymes and receptors .
Result of Action
Oxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Biochemical Analysis
Cellular Effects
Oxazoles have been found to have a wide range of effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that oxazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of oxazoles can change over time, depending on factors such as the stability of the compound, its degradation over time, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of different dosages of 5-Bromo-2,4-dimethyl-oxazole in animal models are not well studied. It is known that the effects of oxazoles can vary with dosage, with potential threshold effects observed in some studies, as well as possible toxic or adverse effects at high doses .
Metabolic Pathways
Oxazoles are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well studied. Oxazoles are known to interact with various transporters and binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Oxazoles are known to be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-dimethyl-oxazole typically involves the bromination of 2,4-dimethyl-oxazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4-dimethyl-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.
Oxidation Products: Oxidation can lead to the formation of oxazole derivatives with different functional groups.
Scientific Research Applications
5-Bromo-2,4-dimethyl-oxazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-oxazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloro-2,4-dimethyl-oxazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
5-Iodo-2,4-dimethyl-oxazole: Contains an iodine atom, which can affect its reactivity and biological activity.
Uniqueness
The combination of the oxazole ring with the bromine atom and methyl groups makes it a versatile compound for research and industrial purposes .
Properties
IUPAC Name |
5-bromo-2,4-dimethyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c1-3-5(6)8-4(2)7-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCANAGBSFRNQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696181 | |
Record name | 5-Bromo-2,4-dimethyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187399-73-1 | |
Record name | 5-Bromo-2,4-dimethyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2,4-dimethyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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